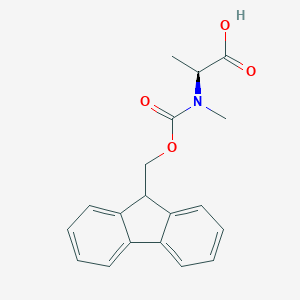

Fmoc-N-Me-Ala-OH

Übersicht

Beschreibung

Syntheserouten und Reaktionsbedingungen

Die Synthese von Fmoc-N-Me-Ala-OH erfolgt typischerweise unter Verwendung eines 2-Chlortritylchlorid (2-CTC)-Harzes als temporäre Schutzgruppe für die Carbonsäure. Der Methylierungsschritt kann nach der Biron-Kessler-Methode entweder mit Dimethylsulfat oder Methyliodid durchgeführt werden . Das Verfahren umfasst die folgenden Schritte:

- Anlagerung der Aminosäure an das 2-CTC-Harz.

- Schutz der α-Aminogruppe mit o-Nitrobenzolsulfonyl (o-NBS).

- Methylierung der Aminogruppe.

- Abspaltung der geschützten Aminosäure vom Harz.

Wissenschaftliche Forschungsanwendungen

Chemie

Fmoc-N-Me-Ala-OH wird häufig in der Synthese von Peptiden und Peptidomimetika verwendet. Die Einführung von N-Methylalanin-Resten kann die Stabilität und Bioverfügbarkeit von Peptiden verbessern und sie so für therapeutische Anwendungen besser geeignet machen .

Biologie

In der biologischen Forschung werden Peptide, die N-Methylalanin enthalten, zur Untersuchung von Protein-Protein-Interaktionen und Enzym-Substrat-Spezifität verwendet. Diese Peptide können als Inhibitoren oder Modulatoren biologischer Prozesse dienen.

Medizin

In der Medizin werden Peptide, die unter Verwendung von this compound synthetisiert wurden, auf ihr Potenzial als Arzneimittel untersucht. Die verbesserte Stabilität und Resistenz gegenüber proteolytischem Abbau machen diese Peptide zu vielversprechenden Kandidaten für therapeutische Anwendungen .

Industrie

In der pharmazeutischen Industrie wird this compound bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt. Seine Verwendung in der SPPS ermöglicht die effiziente Synthese komplexer Peptide mit hoher Reinheit und Ausbeute .

Wirkmechanismus

Der Wirkmechanismus von Peptiden, die this compound enthalten, hängt vom jeweiligen Peptid und seinem Ziel ab. Im Allgemeinen kann die N-Methylierung des Alaninrests die Bindungsaffinität des Peptids zu seinem Ziel verbessern, indem die konformative Flexibilität verringert und hydrophobe Wechselwirkungen verstärkt werden. Dies kann zu einer verbesserten Potenz und Selektivität des Peptids führen .

Wirkmechanismus

Target of Action

Fmoc-N-Me-Ala-OH primarily targets the N-terminal amino group of peptides during the peptide assembly process . This compound acts as a protecting group, preventing unwanted side reactions during peptide synthesis .

Mode of Action

The mode of action of this compound involves the temporary masking of the N-terminal amino group . This protection allows for the controlled and sequential addition of amino acids to the growing peptide chain . The Fmoc group is base-labile, meaning it can be removed under basic conditions, such as with piperidine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS). In this process, this compound is used as a building block for the preparation of peptides . The Fmoc group’s removal allows for the next amino acid to be added to the peptide chain .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with controlled sequences . By protecting the N-terminal amino group, this compound prevents side reactions that could disrupt the peptide sequence .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group requires basic conditions . Additionally, the stability of this compound can be affected by factors such as temperature and pH .

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für Fmoc-N-Me-Ala-OH ähneln der Laborsynthese, werden jedoch für größere Mengen angepasst. Die Verwendung von automatisierten Peptidsynthesizern und Hochdurchsatz-Reinigungstechniken sind in industriellen Umgebungen üblich, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Fmoc-N-Me-Ala-OH unterliegt in erster Linie Reaktionen, die für Aminosäuren und Fmoc-geschützte Verbindungen typisch sind. Dazu gehören:

Fmoc-Entschützung: Entfernung der Fmoc-Gruppe mit einer Base wie Piperidin.

Kupplungsreaktionen: Bildung von Peptidbindungen mit anderen Aminosäuren unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC.

Methylierung: Einführung einer Methylgruppe in die Aminogruppe.

Häufige Reagenzien und Bedingungen

Fmoc-Entschützung: Piperidin in DMF (20%ige Lösung).

Kupplungsreagenzien: HBTU, DIC oder EDC in Gegenwart einer Base wie DIPEA.

Methylierungsreagenzien: Dimethylsulfat oder Methyliodid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Peptide mit N-Methylalanin-Resten, die eine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu nicht-methylierten Peptiden aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-N-Me-Ile-OH: N-Methylisoleucin-Derivat.

Fmoc-N-Me-Val-OH: N-Methylvalin-Derivat.

Fmoc-N-Me-Leu-OH: N-Methylleucin-Derivat.

Einzigartigkeit

Fmoc-N-Me-Ala-OH ist einzigartig in seiner Fähigkeit, N-Methylalanin-Reste in Peptide einzuführen, was die Stabilität und Bioverfügbarkeit der resultierenden Peptide erheblich verbessern kann. Im Vergleich zu anderen N-methylierten Aminosäuren bietet N-Methylalanin ein Gleichgewicht zwischen Hydrophobizität und sterischer Hinderung, was es zu einem vielseitigen Baustein für die Peptidsynthese macht .

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350931 | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-07-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

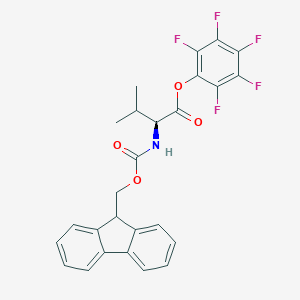

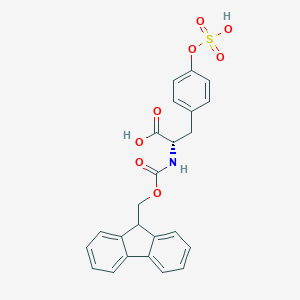

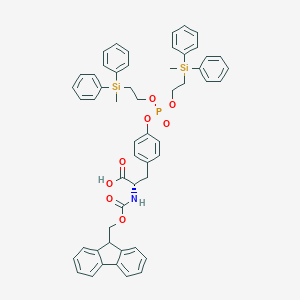

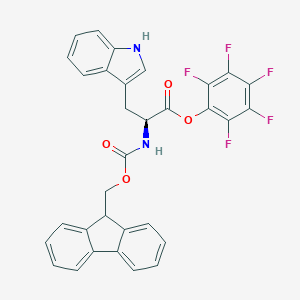

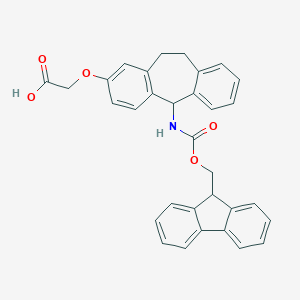

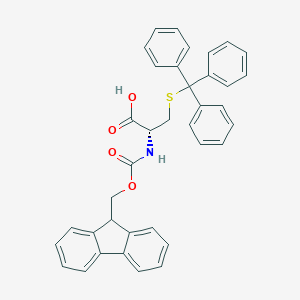

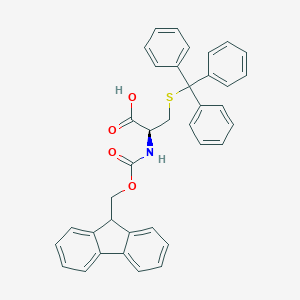

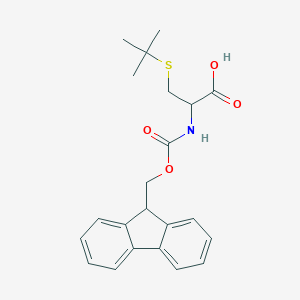

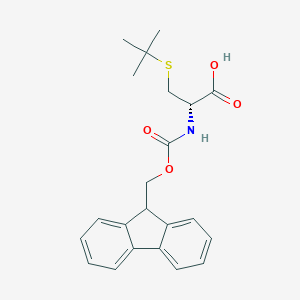

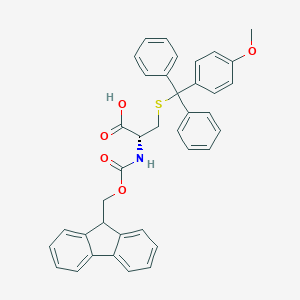

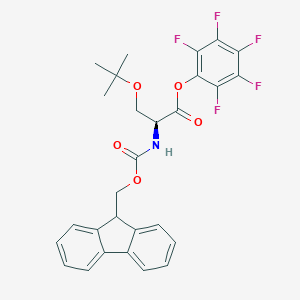

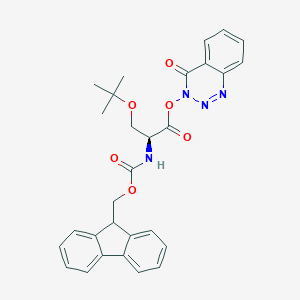

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.